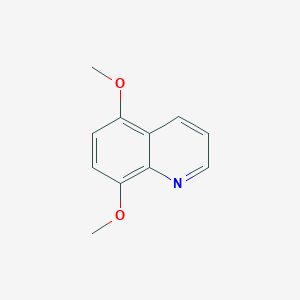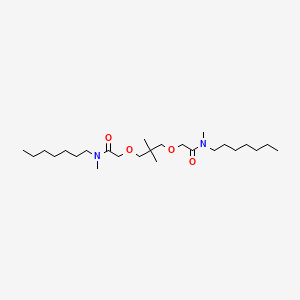
ETH 149
Overview
Description
ETH 149, also known as N-heptyl-2-[3-[2-[heptyl(methyl)amino]-2-oxoethoxy]-2,2-dimethylpropoxy]-N-methylacetamide, is a chemical compound with the molecular formula C25H50N2O4 and a molecular weight of 442.68 g/mol . It is primarily used as a neutral ionophore in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
ETH 149 can be synthesized through multiple synthetic routes. One common method involves the reaction of acetamide with 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[N-heptyl- and iodomethane . The reaction typically requires heating in the presence of sodium hydride in benzene . The yield of this reaction is approximately 65% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process generally involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETH 149 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) in benzene are commonly employed.
Major Products Formed
Scientific Research Applications
ETH 149 has a wide range of scientific research applications, including:
Chemistry: Used as a neutral ionophore in ion-selective electrodes for the detection of specific ions.
Biology: Employed in studies involving ion transport and membrane permeability.
Industry: Utilized in the development of sensors and analytical devices.
Mechanism of Action
The mechanism of action of ETH 149 involves its function as an ionophore, facilitating the transport of ions across cell membranes. This process is crucial for maintaining ion balance and cellular function. The molecular targets and pathways involved include ion channels and transporters, which are essential for various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diheptyl-N,N’,5,5-tetramethyl-3,7-dioxanonanediamide
- Lithium ionophore I
- N-Heptyl-2-{3-[(heptylmethylcarbamoyl)methoxy]-2,2-dimethylpropoxy}-N-methylacetamide
Uniqueness
ETH 149 is unique due to its specific structure, which allows it to function effectively as a neutral ionophore. Its ability to selectively transport ions across membranes makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N-heptyl-2-[3-[2-[heptyl(methyl)amino]-2-oxoethoxy]-2,2-dimethylpropoxy]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50N2O4/c1-7-9-11-13-15-17-26(5)23(28)19-30-21-25(3,4)22-31-20-24(29)27(6)18-16-14-12-10-8-2/h7-22H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPYYUBRXJPGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(C)C(=O)COCC(C)(C)COCC(=O)N(C)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347583 | |
| Record name | Lithium ionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58821-96-8 | |
| Record name | Lithium ionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






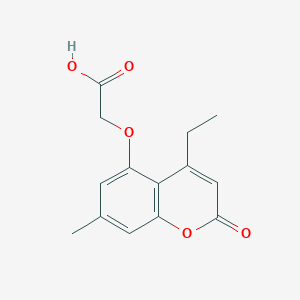

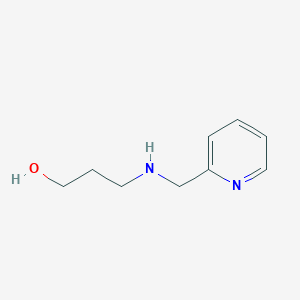
![(8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1605884.png)
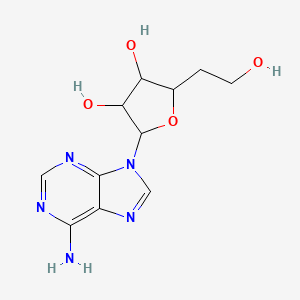
![3-Phenylimidazo[1,2-a]pyridine](/img/structure/B1605887.png)
![2-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1605888.png)

